![molecular formula C49H42N3O6S4- B12843601 3-{2-[2-(2-(Diphenylamino)-3-{2-[1-(3-sulfonatopropyl)naphtho[1,2-d][1,3]thiazol-1-ium-2-yl]ethenyl}-2-cyclopenten-1-ylidene)ethylidene]naphtho[1,2-d][1,3]thiazol-1-yl}-1-propanesulfonate](/img/structure/B12843601.png)
3-{2-[2-(2-(Diphenylamino)-3-{2-[1-(3-sulfonatopropyl)naphtho[1,2-d][1,3]thiazol-1-ium-2-yl]ethenyl}-2-cyclopenten-1-ylidene)ethylidene]naphtho[1,2-d][1,3]thiazol-1-yl}-1-propanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{2-[2-(2-(Diphenylamino)-3-{2-[1-(3-sulfonatopropyl)naphtho[1,2-d][1,3]thiazol-1-ium-2-yl]ethenyl}-2-cyclopenten-1-ylidene)ethylidene]naphtho[1,2-d][1,3]thiazol-1-yl}-1-propanesulfonate is a complex organic compound with a unique structure that includes multiple aromatic rings and sulfonate groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-{2-[2-(2-(Diphenylamino)-3-{2-[1-(3-sulfonatopropyl)naphtho[1,2-d][1,3]thiazol-1-ium-2-yl]ethenyl}-2-cyclopenten-1-ylidene)ethylidene]naphtho[1,2-d][1,3]thiazol-1-yl}-1-propanesulfonate involves multiple steps, including the formation of the naphtho[1,2-d][1,3]thiazolium core and subsequent functionalization with diphenylamino and sulfonatopropyl groups. The reaction conditions typically involve the use of strong acids and bases, as well as high temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to isolate the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 3-{2-[2-(2-(Diphenylamino)-3-{2-[1-(3-sulfonatopropyl)naphtho[1,2-d][1,3]thiazol-1-ium-2-yl]ethenyl}-2-cyclopenten-1-ylidene)ethylidene]naphtho[1,2-d][1,3]thiazol-1-yl}-1-propanesulfonate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of multiple reactive sites within the molecule .
Common Reagents and Conditions: Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and pH levels to ensure selective reactivity .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfonate derivatives, while reduction reactions may produce amine-functionalized products .
Wissenschaftliche Forschungsanwendungen
3-{2-[2-(2-(Diphenylamino)-3-{2-[1-(3-sulfonatopropyl)naphtho[1,2-d][1,3]thiazol-1-ium-2-yl]ethenyl}-2-cyclopenten-1-ylidene)ethylidene]naphtho[1,2-d][1,3]thiazol-1-yl}-1-propanesulfonate has a wide range of scientific research applications In chemistry, it is used as a building block for the synthesis of more complex molecules In biology, it may be used as a fluorescent probe due to its unique optical propertiesIn industry, it can be used in the development of advanced materials and sensors .
Wirkmechanismus
The mechanism of action of 3-{2-[2-(2-(Diphenylamino)-3-{2-[1-(3-sulfonatopropyl)naphtho[1,2-d][1,3]thiazol-1-ium-2-yl]ethenyl}-2-cyclopenten-1-ylidene)ethylidene]naphtho[1,2-d][1,3]thiazol-1-yl}-1-propanesulfonate involves its interaction with specific molecular targets and pathways. The compound may bind to proteins or nucleic acids, altering their function and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds include other naphtho[1,2-d][1,3]thiazolium derivatives and diphenylamino-substituted molecules. These compounds share structural similarities but may differ in their reactivity and applications .
Uniqueness: The uniqueness of 3-{2-[2-(2-(Diphenylamino)-3-{2-[1-(3-sulfonatopropyl)naphtho[1,2-d][1,3]thiazol-1-ium-2-yl]ethenyl}-2-cyclopenten-1-ylidene)ethylidene]naphtho[1,2-d][1,3]thiazol-1-yl}-1-propanesulfonate lies in its combination of functional groups and structural features, which confer unique chemical and physical properties. These properties make it particularly valuable for specific scientific and industrial applications .
Eigenschaften
Molekularformel |
C49H42N3O6S4- |
|---|---|
Molekulargewicht |
897.1 g/mol |
IUPAC-Name |
3-[(2Z)-2-[(2E)-2-[2-(N-phenylanilino)-3-[(E)-2-[1-(3-sulfonatopropyl)benzo[e][1,3]benzothiazol-1-ium-2-yl]ethenyl]cyclopent-2-en-1-ylidene]ethylidene]benzo[e][1,3]benzothiazol-1-yl]propane-1-sulfonate |
InChI |
InChI=1S/C49H43N3O6S4/c53-61(54,55)33-11-31-50-45(59-43-27-23-35-13-7-9-19-41(35)48(43)50)29-25-37-21-22-38(47(37)52(39-15-3-1-4-16-39)40-17-5-2-6-18-40)26-30-46-51(32-12-34-62(56,57)58)49-42-20-10-8-14-36(42)24-28-44(49)60-46/h1-10,13-20,23-30H,11-12,21-22,31-34H2,(H-,53,54,55,56,57,58)/p-1 |
InChI-Schlüssel |
NBVHZAPCDMSSOG-UHFFFAOYSA-M |
Isomerische SMILES |
C1C/C(=C\C=C/2\N(C3=C(S2)C=CC4=CC=CC=C43)CCCS(=O)(=O)[O-])/C(=C1/C=C/C5=[N+](C6=C(S5)C=CC7=CC=CC=C76)CCCS(=O)(=O)[O-])N(C8=CC=CC=C8)C9=CC=CC=C9 |
Kanonische SMILES |
C1CC(=CC=C2N(C3=C(S2)C=CC4=CC=CC=C43)CCCS(=O)(=O)[O-])C(=C1C=CC5=[N+](C6=C(S5)C=CC7=CC=CC=C76)CCCS(=O)(=O)[O-])N(C8=CC=CC=C8)C9=CC=CC=C9 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


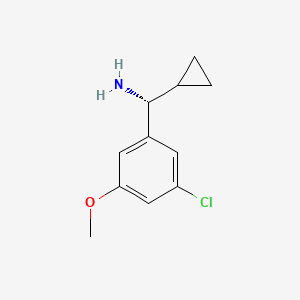
![N-[(2S)-1-[[(E,3S)-1-(benzenesulfonyl)-5-phenylpent-1-en-3-yl]amino]-1-oxo-3-phenylpropan-2-yl]-4-methylpiperazine-1-carboxamide;4-methylbenzenesulfonic acid](/img/structure/B12843525.png)

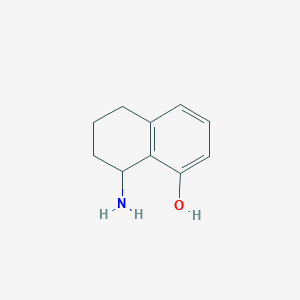

![1-Bicyclo[1.1.1]pentanylmethanediol](/img/structure/B12843552.png)
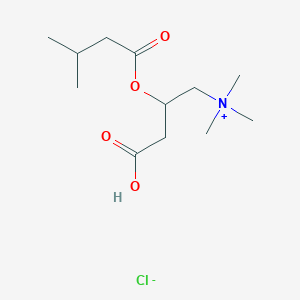
![2,9-Diazaspiro[5.5]undecan-3-one](/img/structure/B12843571.png)
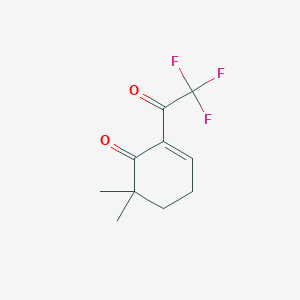
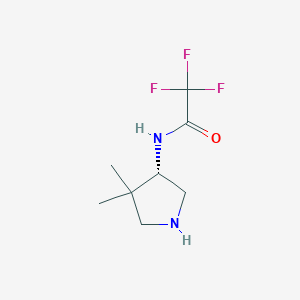

![5-[1-(2-Fluoro-phenyl)-meth-(Z)-ylidene]-imidazolidine-2,4-dione](/img/structure/B12843607.png)
![5-(Piperazin-1-yl)imidazo[1,2-a]pyridine](/img/structure/B12843608.png)

